molecular formula C19H16ClFN2O2 B6536222 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide CAS No. 1021207-64-6

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Katalognummer B6536222
CAS-Nummer: 1021207-64-6
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: IEGDXPZNJVEQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, or CCDI-F, is a small molecule that has been studied extensively in recent years due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects that have been studied in laboratory experiments, with promising results.

Wissenschaftliche Forschungsanwendungen

CCDI-F has been studied extensively in laboratory experiments due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects, which have been studied in laboratory experiments and have yielded promising results. CCDI-F has been studied in the context of cancer, diabetes, obesity, and neurological disorders, and has been found to have therapeutic potential in all of these areas.

Wirkmechanismus

The exact mechanism of action of CCDI-F is not yet fully understood. However, it is known that CCDI-F binds to specific receptors in cells, which activates a cascade of biochemical events that leads to the desired therapeutic effect. CCDI-F also has been found to interact with certain enzymes, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
CCDI-F has been found to have a variety of biochemical and physiological effects. In laboratory experiments, CCDI-F has been found to inhibit the growth of cancer cells, reduce inflammation, decrease blood glucose levels, and reduce body weight. CCDI-F has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using CCDI-F in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, CCDI-F has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain drugs and therapies. However, there are some limitations to using CCDI-F in laboratory experiments. For example, CCDI-F has been found to have a relatively short half-life, which makes it difficult to study its effects over long periods of time. Additionally, CCDI-F has been found to have a low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The potential future directions for CCDI-F are numerous. CCDI-F could potentially be used as a therapeutic agent for a variety of diseases and disorders, such as cancer, diabetes, obesity, and neurological disorders. Additionally, CCDI-F could be studied further to understand its mechanism of action and to identify potential new therapeutic targets. CCDI-F could also be used in combination with other drugs or therapies to enhance their efficacy. Additionally, CCDI-F could be studied further to identify potential new applications, such as the development of new drugs or therapies. Finally, CCDI-F could be studied further to understand its potential toxicity and safety profile.

Synthesemethoden

CCDI-F is synthesized through a multi-step process involving the reaction of 2-chloro-4-fluorobenzaldehyde with 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction yields the desired product, CCDI-F, in a yield of approximately 95%.

Eigenschaften

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-16-9-13(21)4-6-15(16)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGDXPZNJVEQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.